3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂. It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism, which can influence their reactivity and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, which provides pyrazoles under mild conditions . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation with bromine to yield pyrazoles .
Industrial Production Methods
Industrial production methods for pyrazoles often involve large-scale reactions with optimized conditions to ensure high yields and purity. These methods may include the use of catalysts such as ruthenium or copper to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as ruthenium and copper . The conditions for these reactions are typically mild, with temperatures ranging from room temperature to moderate heating.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring. These products can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence processes such as inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid include other substituted pyrazoles, such as:
- 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3,5-Disubstituted pyrazoles
- 1,3,5-Substituted pyrazoles
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activities.
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-cyclopentyl-2-ethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-2-13-10(11(14)15)7-9(12-13)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,14,15) |
InChI Key |
JDHDFZBXEZPDAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2CCCC2)C(=O)O |
Origin of Product |
United States |
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